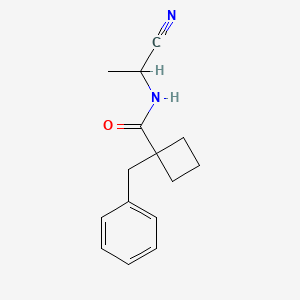

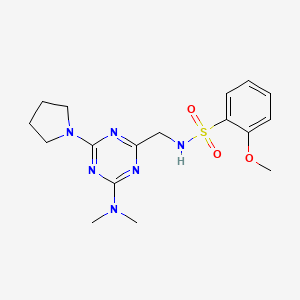

1-苄基-N-(1-氰乙基)环丁烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclobutanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula of the cycloalkanes is CnH2n where n is the number of carbons .

Synthesis Analysis

Cyclobutanes can be synthesized through various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can give various substituted aryl cyclopropanes and cyclobutanes . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates, enabling a rapid synthesis of 1,3-substituted cyclobutanes .Molecular Structure Analysis

Cyclobutanes, like other cycloalkanes, are not flat molecules. They exist as “puckered rings” due to the strain in the ring structure . The bond angles between carbon atoms are significantly strained and have lower bond energies than related linear or unstrained hydrocarbons .Chemical Reactions Analysis

Cyclobutanes can undergo various chemical reactions. For example, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides provide structurally diversified products including cyclobutenes, methylenecyclobutanes, and conjugated dienes .Physical And Chemical Properties Analysis

The physical and chemical properties of cyclobutanes can vary depending on their specific structure. Generally, cyclobutanes are colorless gases and are commercially available as a liquefied gas . The general formula for a cycloalkane composed of n carbons is CnH2n .科学研究应用

Cardiac Hypertrophy Treatment

This compound has been identified as part of a method for treating cardiac hypertrophy in mammals, including humans. It involves the administration of an anti-hypertrophic effective amount of an ion channel TRPV1 inhibitor . The treatment targets symptoms of cardiac hypertrophy such as cardiac remodeling, cardiac fibrosis, apoptosis, hypertension, or heart failure .

Synthesis of Cyclobutanes

In organic synthesis, this compound can be involved in the Suzuki-Miyaura coupling reaction to produce various substituted aryl cyclopropanes and cyclobutanes . This is significant for the synthesis of complex organic molecules with potential pharmaceutical applications.

Enantioselective Hydroalkylation

The compound may be used in copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes. This process enables the synthesis of enantioenriched cyclobutanes, which are valuable in the development of drugs with chiral active sites .

Photocatalytic Reactions

It could be a precursor in photocatalytic reactions under visible light irradiation to produce N,O-acetals derived from α,β-unsaturated β-aryl substituted aldehydes . These reactions are crucial for creating compounds with potential applications in photodynamic therapy.

Cross-Coupling Reactions

The compound might be used in palladium-catalyzed cross-coupling reactions to synthesize structurally diversified products including cyclobutenes and methylenecyclobutanes . These reactions are important for the creation of new materials and chemicals.

[2+2] Cycloaddition

It can participate in [2+2] cycloaddition reactions with terminal alkenes to form 1,3-substituted cyclobutanes . This method is a cornerstone in the synthesis of small ring systems, which are often found in biologically active molecules.

Biological and Biotechnological Significance

While cyclobutane itself is not of significant commercial or biological importance, derivatives like 1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide are crucial in biology and biotechnology. They are involved in the formation of cyclobutane photo dimers in DNA, which have implications in genetic research and repair mechanisms .

Pharmaceutical Salts Formation

This compound may form pharmaceutically acceptable salts, which include base addition salts and acid addition salts. These salts are essential for the development of medications that are safe for human consumption .

未来方向

The future directions in the study and application of cyclobutanes are promising. They have been studied extensively from both a theoretical and preparative point of view . New approaches for preparing, functionalizing, and using cyclobutanes in “strain-release” transformations have positioned them to be powerful synthetic workhorses .

作用机制

Target of Action

Compounds with similar structures, such as benzyl compounds, are known to interact with various proteins and enzymes in the body .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Benzyl compounds often act through mechanisms like free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzyl compounds can participate in various biochemical reactions, including those involving free radicals .

Result of Action

Benzyl compounds can have various effects depending on their specific structure and the targets they interact with .

属性

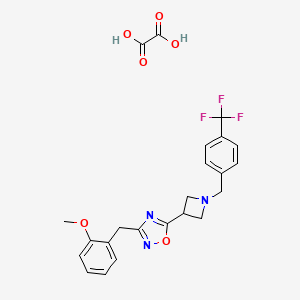

IUPAC Name |

1-benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-12(11-16)17-14(18)15(8-5-9-15)10-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRYLYVEJDVNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1(CCC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)

![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2954371.png)

![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2954378.png)